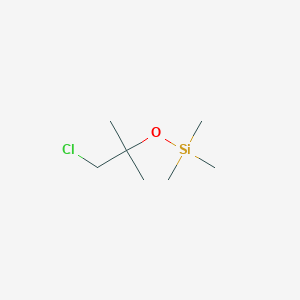
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi and a molecular weight of 180.75 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane typically involves the reaction of 2-chloro-2-methylpropane with trimethylsilanol under specific conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkoxysilanes, while oxidation reactions can produce silanols .
科学研究应用
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane has several applications in scientific research:
作用机制
The mechanism by which ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane exerts its effects involves the formation of reactive intermediates, such as carbocations or silanols, which then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
1-Chloro-2-methylpropane: A related compound with similar reactivity but lacks the trimethylsilane group.
Trimethylsilanol: Another related compound that contains the silanol group but lacks the chloroalkyl group.
Uniqueness
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane is unique due to the presence of both the chloroalkyl and trimethylsilane groups, which confer distinct reactivity and versatility in chemical reactions .
生物活性
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane, also known as a chlorinated silane compound, has garnered attention in various fields, particularly in organic synthesis and materials science. However, its biological activity remains less explored. This article aims to provide a comprehensive overview of the biological implications of this compound, including its mechanisms of action, potential therapeutic applications, and toxicological profiles.
The compound is characterized by the following structure:
It features a chloro group, a branched alkyl moiety, and a trimethylsilane functional group, which may influence its reactivity and interactions with biological systems.
Biological Activity Overview
Research on the biological activity of this compound is limited. However, related compounds have been studied for their effects on cellular processes. The following sections summarize findings relevant to its biological activity.
Antiviral Activity
While direct studies on this compound are scarce, related chlorinated compounds have demonstrated antiviral properties. For instance, studies have shown that chlorinated silanes can exhibit inhibitory effects on viral replication pathways. A notable example includes the synthesis of compounds that inhibit HIV-1 with varying degrees of selectivity and potency .
Cytotoxicity
Chlorinated compounds often exhibit cytotoxic effects due to their ability to form reactive intermediates that can damage cellular components. For instance, 1-chloro-2-methylpropene, a structurally related compound, has shown significant cytotoxicity in various animal models . The implications for this compound suggest potential toxicity that warrants further investigation.
Table 1: Summary of Biological Activities of Related Chlorinated Compounds
| Compound Name | Activity Type | IC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|---|
| 1-Chloro-2-methylpropene | Antiviral | 0.15 | 42.4 | 281 |
| NBD-14273 | Antiviral | 0.18 | 42.4 | 235 |
| NBD-14136 | Antiviral | 0.27 | 42.4 | 157 |
Note: IC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 indicates the concentration at which cytotoxicity occurs.
The biological activity of chlorinated silanes may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress in cells, leading to apoptosis or necrosis.
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
- Modification of Cellular Signaling Pathways : Alterations in signaling pathways due to reactive intermediates can affect cellular proliferation and survival.
Toxicological Profile
Toxicity studies on related compounds indicate potential risks associated with exposure to this compound:
属性
分子式 |
C7H17ClOSi |
|---|---|
分子量 |
180.75 g/mol |
IUPAC 名称 |
(1-chloro-2-methylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,6-8)9-10(3,4)5/h6H2,1-5H3 |
InChI 键 |
XAQMYGFHWPXCEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCl)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















